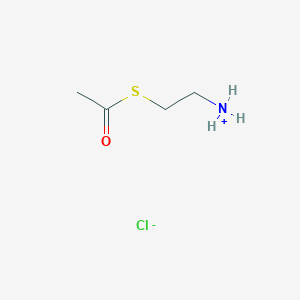

S-(2-aminoethyl) ethanethioate hydrochloride

描述

S-(2-Aminoethyl) ethanethioate hydrochloride, also known as Thialysine hydrochloride (CAS 4099-35-8), is a cysteine derivative with the molecular formula C₅H₁₂ClN₂O₂S . Structurally, it consists of a cysteine backbone modified with a 2-aminoethyl thioether group and a hydrochloride salt. Key synonyms include:

- S-(2-Aminoethyl)-L-cysteine hydrochloride

- NSC 186915

- β-Aminoethylcysteine hydrochloride

属性

IUPAC Name |

S-(2-aminoethyl) ethanethioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS.ClH/c1-4(6)7-3-2-5;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSDWONPEAAYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938761 | |

| Record name | S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17612-91-8 | |

| Record name | Ethanethioic acid, S-(2-aminoethyl) ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17612-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Aminoethyl) ethanethioate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-aminoethyl)sulfanyl]ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-aminoethyl) ethanethioate hydrochloride can be achieved from commercially available starting materials. One published procedure describes its synthesis from S-2-(tert-butoxycarbonyl amino)ethyl ethantionate using hydrochloric acid. The reaction conditions typically involve the use of an inert atmosphere and temperatures ranging from 2-8°C .

化学反应分析

Types of Reactions: S-(2-aminoethyl) ethanethioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group (NH2) can be oxidized to form corresponding oxides.

Reduction: The carbonyl group (C=O) in the thioester linkage can be reduced to form alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are often employed.

Major Products Formed:

Oxidation: Formation of oxides and corresponding acids.

Reduction: Formation of alcohols and corresponding amines.

Substitution: Formation of substituted amines and other derivatives.

科学研究应用

Chemical Research Applications

1. Lysine Analogue Studies

S-(2-aminoethyl) ethanethioate hydrochloride serves as a lysine analogue , allowing researchers to investigate the biochemical pathways involving lysine. Its thioester linkage provides unique interaction capabilities with enzymes, enabling detailed studies of enzyme mechanisms and substrate specificity.

- Case Study : Research on enzyme lysine cyclodeaminase from Streptomyces pristinaespiralis demonstrated how this compound can act as an alternative substrate, providing insights into the enzyme's catalytic properties and potential applications in biocatalysis .

2. Synthetic Chemistry

This compound is utilized in synthetic organic chemistry for the preparation of various derivatives. The thioester functional group allows for versatile reactions, including nucleophilic substitutions and deprotection strategies.

- Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of corresponding oxides | H2O2, KMnO4 |

| Reduction | Conversion of carbonyl groups to alcohols | LiAlH4, NaBH4 |

| Nucleophilic Substitution | Replacement of amine groups with other nucleophiles | OH-, Cl-, Br- |

Biological Applications

1. Enzyme Characterization

The compound's role as a lysine analogue extends into biological research where it aids in characterizing enzymes that interact with lysine. By substituting lysine with this compound, researchers can elucidate the enzyme's active site and mechanism of action.

- Case Study : The use of this compound in studying histone deacetylases (HDACs) has revealed its potential as a prodrug for developing selective HDAC inhibitors. Compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in cancer therapeutics .

2. Metabolic Pathway Insights

As a lysine analogue, this compound provides insights into metabolic pathways involving lysine and its derivatives. Understanding these pathways is crucial for developing therapeutic strategies targeting metabolic disorders.

作用机制

The mechanism of action of S-(2-aminoethyl) ethanethioate hydrochloride involves its function as a lysine analogue. It interacts with enzymes and other molecular targets in a manner similar to lysine, allowing researchers to study its effects on various biological pathways. The compound’s amine group (NH2) and thioester linkage (C-S-C) play crucial roles in its interactions with molecular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Thioester Derivatives

(a) S-Benzoylcysteamine Hydrochloride (CAS 17612-90-7)

- Formula: C₉H₁₂ClNOS

- Structure: Benzoyl thioester linked to a 2-aminoethyl group.

- Properties :

- Applications : Used in organic synthesis for introducing thioester functionalities.

(b) S-(2-Aminoethyl) 2-Aminoethanesulfonothioate (CAS 10027-70-0)

- Formula : C₄H₁₄Cl₂N₂O₂S₂

- Structure: Sulfonothioate ester with dual aminoethyl groups.

- Applications : Investigated in peptide modification and enzyme inhibition studies .

| Compound | Molecular Formula | CAS | Key Feature | LogP | Applications |

|---|---|---|---|---|---|

| Thialysine hydrochloride | C₅H₁₂ClN₂O₂S | 4099-35-8 | Thioether | 1.2* | Cysteine uptake inhibition |

| S-Benzoylcysteamine HCl | C₉H₁₂ClNOS | 17612-90-7 | Benzoyl thioester | 3.02 | Organic synthesis |

| S-(2-Aminoethyl)sulfonothioate | C₄H₁₄Cl₂N₂O₂S₂ | 10027-70-0 | Sulfonothioate | -0.5* | Enzyme studies |

*Estimated via computational methods.

Aminoethyl Thiol Derivatives

(a) 2-(N,N-Diethylamino)ethanethiol Hydrochloride (CAS 1942-52-5)

- Formula : C₆H₁₆ClNS

- Structure: Diethylamino group attached to a thiol-terminated ethyl chain.

- Applications: Intermediate in synthesizing organophosphate inhibitors and surfactants .

(b) 2-(N-Ethyl-N-isopropylamino)ethanethiol (CAS 36759-67-8)

- Formula : C₇H₁₇NS

- Structure: Branched alkylamino group (ethyl-isopropyl) with a thiol group.

- Applications : Used in asymmetric catalysis and chiral ligand design .

Research Findings and Key Differences

- Thialysine Hydrochloride (Target Compound):

- S-Benzoylcysteamine HCl :

- Higher thermal stability (bp 282°C) due to aromatic benzoyl group .

生物活性

S-(2-aminoethyl) ethanethioate hydrochloride, a lysine analogue, has garnered attention in biological research due to its unique structural properties and potential applications in enzymatic studies and therapeutic contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C4H10ClNOS

Molecular Weight: 155.64 g/mol

CAS Number: 17612-91-8

The compound features a thioester linkage, which is significant for its biochemical interactions. The amine group (NH2) allows it to mimic lysine, facilitating its role as a substrate in enzymatic reactions.

This compound acts primarily as a substrate for the enzyme lysine cyclodeaminase , which is isolated from the bacterium Streptomyces pristinaespiralis. This interaction aids in understanding the enzyme's catalytic mechanisms and the broader metabolic pathways involving lysine. The thioester group enhances its reactivity, allowing it to participate in various biochemical processes similar to those involving natural lysine.

Biological Activity

The compound has shown potential in several biological contexts:

- Enzymatic Characterization: It serves as an alternative substrate for lysine cyclodeaminase, enabling researchers to elucidate the enzyme's functional characteristics and substrate specificity.

- Cancer Research: Similar thioester compounds have demonstrated cytotoxicity against cancer cell lines, particularly breast cancer cells (e.g., MCF7), with IC50 values indicating significant inhibitory effects on cell proliferation .

- Thiol Interactions: The thioester functionality allows for thiol-disulfide exchange reactions, which are crucial in various biochemical pathways, including those involving redox signaling and metabolic regulation.

Case Studies and Research Findings

-

Lysine Analogue Studies:

- Research indicates that this compound can effectively mimic lysine in enzymatic assays, providing insights into lysine's role in protein modification and metabolism.

-

Cytotoxicity in Cancer Cells:

- A study on thioester derivatives revealed that compounds structurally related to S-(2-aminoethyl) ethanethioate exhibited significant cytotoxic effects against MCF7 cells, with the most potent analogues achieving IC50 values as low as 3.2 μM . This suggests that similar mechanisms may apply to this compound.

- Mechanistic Insights:

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| S-(2-aminoethyl) ethanethioate | Thioester | Substrate for lysine cyclodeaminase |

| Lysine | Amino Acid | Essential for protein synthesis |

| S-(2-aminoethyl)-L-cysteine | Thioether | Similar metabolic pathways |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for S-(2-aminoethyl) ethanethioate hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves Ullmann condensation or nucleophilic substitution under controlled conditions. Microwave-assisted methods (e.g., 120°C, phosphate buffer) can enhance reaction efficiency and reduce side products . Purification via recrystallization (ethanol/diethyl ether) is critical for isolating high-purity product . Comparative studies between microwave and traditional heating are recommended to optimize time and yield.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm thioester and aminoethyl group connectivity.

- HPLC-MS to assess purity and detect trace impurities.

- Elemental analysis (C, H, N, S) to validate stoichiometry .

- FT-IR for functional group identification (e.g., C=S stretch at ~670 cm⁻¹).

Q. How should this compound be stored to maintain stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the thioester bond. Avoid exposure to moisture or oxidizing agents. Periodic stability testing via HPLC is advised to monitor degradation .

Advanced Research Questions

Q. How can this compound be applied in molecular electronics or conductive materials?

- Methodology : Its thioester group enables covalent attachment to gold surfaces or carbon nanotubes for molecular wire applications. Use Sonogashira coupling to integrate into norbornadiene-based frameworks for charge-transfer studies . Electrochemical impedance spectroscopy (EIS) can evaluate conductivity enhancements.

Q. What mechanistic insights exist regarding its interaction with aminoacyl-tRNA synthetases (e.g., LysRS2)?

- Methodology : In vitro enzyme assays (e.g., ATP-PPᵢ exchange) reveal competitive inhibition of LysRS2, which incorporates it into proteins as a lysine analogue. Compare with LysRS1 using X-ray crystallography to identify binding site disparities . In vivo studies in Bacillus subtilis strains expressing heterologous LysRS can validate antibiotic resistance mechanisms.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes. DFT calculations (Gaussian 09) optimize electronic properties for improved thioester reactivity. Pair with SAR studies on analogues (e.g., methylthio vs. ethylthio groups) .

Q. How should researchers address contradictions in reported synthesis yields or purity across studies?

- Methodology : Conduct reproducibility trials with strict control of:

- Catalyst purity (e.g., Cu(0) vs. Cu(I) in Ullmann reactions).

- Solvent grade (anhydrous vs. hydrated phosphate buffers).

- Statistical analysis (ANOVA) to identify significant variables .

Q. What strategies are effective for assessing its biological activity in neuropharmacology or antimicrobial research?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。